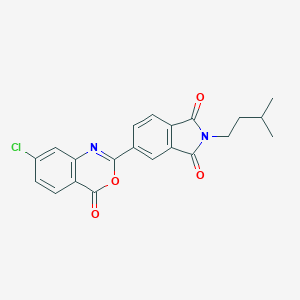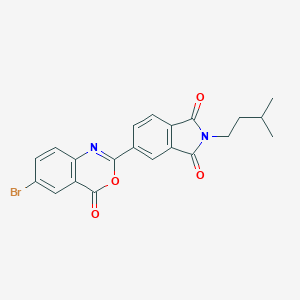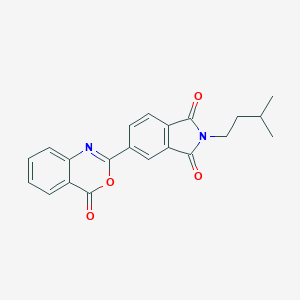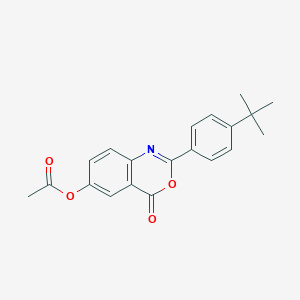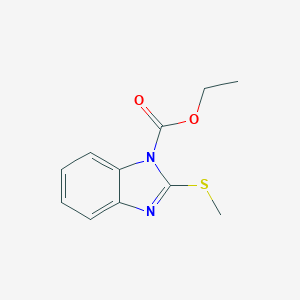
ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various scientific research applications. One of the most significant applications is its potential as an anti-cancer agent. Studies have shown that Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also has potential applications in the treatment of inflammation, bacterial infections, and neurological disorders.
Mécanisme D'action
The mechanism of action of Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate also induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate also induces apoptosis and cell cycle arrest in cancer cells. This compound also has potential applications in the treatment of bacterial infections and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various advantages and limitations for lab experiments. One of the significant advantages is its high purity and yield, making it easy to synthesize and use in experiments. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Orientations Futures
There are various future directions for the research of Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate. One of the most significant directions is the optimization of its synthesis method to improve its stability and solubility. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, studies are needed to investigate the toxicity and safety of Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate in vivo.
Conclusion:
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate is a benzimidazole derivative that has potential applications in various fields. This compound has been synthesized using various methods and has been shown to inhibit the growth of cancer cells and inflammation. Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various advantages and limitations for lab experiments, and further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate can be synthesized using various methods. One of the most common methods is the condensation reaction of 2-mercaptobenzimidazole with ethyl chloroformate. This reaction yields Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate with high purity and yield.
Propriétés
Nom du produit |
ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
ethyl 2-methylsulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-11(14)13-9-7-5-4-6-8(9)12-10(13)16-2/h4-7H,3H2,1-2H3 |
Clé InChI |
ITKPDTDHIBATFB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1SC |
SMILES canonique |
CCOC(=O)N1C2=CC=CC=C2N=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
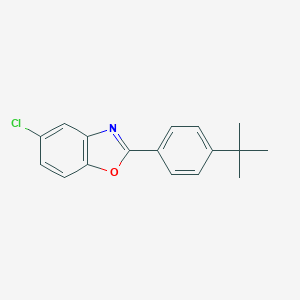
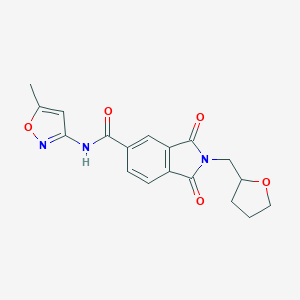
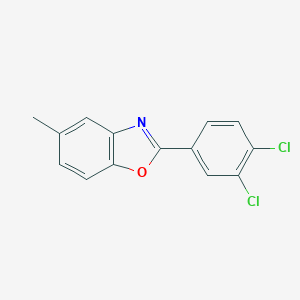
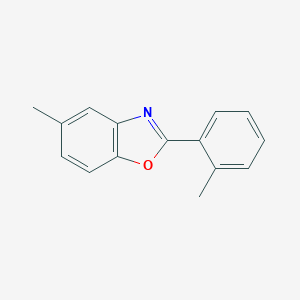
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)
